4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride

Catalog No.
S2645547
CAS No.
2402830-31-1
M.F
C8H13ClN2O2
M. Wt
204.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyano-1-methylpiperidine-4-carboxylic acid hydro...

CAS Number

2402830-31-1

Product Name

4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride

IUPAC Name

4-cyano-1-methylpiperidine-4-carboxylic acid;hydrochloride

Molecular Formula

C8H13ClN2O2

Molecular Weight

204.65

InChI

InChI=1S/C8H12N2O2.ClH/c1-10-4-2-8(6-9,3-5-10)7(11)12;/h2-5H2,1H3,(H,11,12);1H

InChI Key

VKZSLIDHWVKJKJ-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)(C#N)C(=O)O.Cl

Solubility

not available

Molecular Structure Analysis

CNMP-HCl consists of a piperidine ring (a six-membered ring containing a nitrogen atom) with a methyl group (CH3) attached at the 1st position and a cyano group at the 4th position. A carboxylic acid group is also present on the 4th carbon, bonded to the same carbon as the cyano group. The hydrochloride salt refers to the addition of hydrochloric acid (HCl), likely forming an ionic bond with the nitrogen in the piperidine ring.

This structure offers several notable aspects:

  • The cyano group can participate in hydrogen bonding and nucleophilic addition reactions [].
  • The carboxylic acid group can participate in various reactions like esterification, amidation, and decarboxylation [].
  • The presence of the charged nitrogen atom due to the hydrochloride salt might influence solubility and reactivity.

Chemical Reactions Analysis

  • Synthesis: CNMP-HCl could potentially be synthesized via a multi-step process involving the alkylation and cyanation of a piperidine derivative, followed by reaction with a carboxylic acid precursor.
  • Hydrolysis: The CNMP-HCl salt might undergo hydrolysis in water, releasing hydrochloric acid and the neutral form of the molecule (4-Cyano-1-methylpiperidine-4-carboxylic acid).
  • Esterification: The carboxylic acid group could react with alcohols in the presence of an acid catalyst to form esters [].

Physical And Chemical Properties Analysis

  • Solid state: Due to the presence of the ionic bond and polar functional groups, CNMP-HCl is likely a solid at room temperature.
  • Solubility: The compound might exhibit good solubility in polar solvents like water and methanol due to the presence of charged and polar groups.
  • Melting point and boiling point: Data unavailable but likely depend on the overall molecular structure.

The compound can undergo typical reactions associated with carboxylic acids, such as esterification, amidation, and decarboxylation. The cyano group also allows for nucleophilic addition reactions, which can be leveraged in synthetic organic chemistry. Specific reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides through reaction with amines.
  • Nucleophilic Addition: The cyano group can react with nucleophiles, leading to various derivatives.

4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride has shown potential biological activities, particularly in the realm of medicinal chemistry. It has been investigated for its role as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders due to its structural similarity to other biologically active piperidine derivatives .

Several methods exist for synthesizing 4-cyano-1-methylpiperidine-4-carboxylic acid hydrochloride:

  • Cyclization of Precursors: Starting from commercially available piperidine derivatives and introducing the cyano and carboxylic acid functionalities through multi-step synthetic routes.
  • Direct Functionalization: Utilizing electrophilic substitution reactions on 1-methylpiperidine followed by hydrolysis of the resulting nitrile to yield the desired carboxylic acid.
  • Reagents: Common reagents used include cyanogen bromide for introducing the cyano group and various acids for carboxylation.

This compound finds applications primarily in:

  • Pharmaceutical Development: As an intermediate in synthesizing drugs that target central nervous system disorders.
  • Research: Used in studies investigating the structure-activity relationship of piperidine-based compounds.
  • Chemical Synthesis: Employed in organic synthesis as a building block for more complex molecules.

Interaction studies have indicated that 4-cyano-1-methylpiperidine-4-carboxylic acid hydrochloride may interact with various biological targets due to its structural features. These interactions are often evaluated through:

  • Binding Affinity Assays: To determine how well the compound binds to specific receptors or enzymes.
  • In vitro Studies: Assessing its effects on cell lines or biological pathways relevant to drug action.

Several compounds share structural similarities with 4-cyano-1-methylpiperidine-4-carboxylic acid hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
1-Methylpiperidine-4-carboxylic acid hydrochloride27600430.97Lacks cyano group; primarily used in similar applications.
Piperidine-4-carboxylic acid hydrochloride5984-56-50.94Does not contain methyl or cyano substituents; simpler structure.
Quinuclidine-4-carboxylic acid hydrochloride40117-63-31.00Contains a quinuclidine ring; distinct from piperidine structure.
4-Methylpiperidine-4-carboxylic acid hydrochloride919354-20-40.97Methyl substitution at position four; alters biological activity profile.
1-Methylpiperidine-3-carboxylic acid hydrochloride19999-64-50.92Different positional isomer; affects pharmacological properties.

The unique feature of 4-cyano-1-methylpiperidine-4-carboxylic acid hydrochloride lies in its combination of both cyano and carboxylic functionalities, which enhances its reactivity and potential biological activity compared to the other listed compounds .

Dates

Modify: 2024-04-14

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